Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate
Description
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate (CAS: 1445322-61-1) is a heterocyclic compound featuring a benzodiazole core substituted with a bromine atom at position 7, a cyclopentyl group at position 1, and a methyl ester at position 3. With a molecular weight of 297.15 g/mol (predicted for analogous compounds, ), this compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility in medicinal chemistry. Its synthesis typically involves alkylation of the benzodiazole nitrogen with cyclopentyl groups and subsequent functionalization at positions 5 and 7 .
Properties
IUPAC Name |
methyl 7-bromo-1-cyclopentylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)9-6-11(15)13-12(7-9)16-8-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOBDOXWWPSSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C14H15BrN2O2
- Molecular Weight : 323.19 g/mol
- CAS Number : 1445322-61-1
- Purity : Minimum of 95% .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds against multidrug-resistant pathogens, it was found to have structure-dependent antibacterial activity. The minimal inhibitory concentration (MIC) values for related compounds ranged from 1 to 32 µg/mL against resistant strains of Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Methyl 7-bromo compound | 1–32 | Active against resistant S. aureus |
| Linezolid | 8–32 | Standard comparator |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could significantly reduce the viability of cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Notably, the compound showed a marked reduction in Caco-2 cell viability with a percentage decrease of approximately 39.8% compared to untreated controls (p < 0.001), indicating promising anticancer properties .
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| A549 | Not significant | - |
| Caco-2 | 39.8 | <0.001 |
While the specific mechanisms underlying the biological activities of this compound are still under investigation, it is hypothesized that the compound may interfere with cellular processes related to DNA synthesis and repair, as well as protein synthesis pathways critical for bacterial and cancer cell proliferation.
Study on Antimicrobial Resistance
A notable study focused on the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains .
Study on Cancer Cell Lines
In another investigation, researchers treated A549 and Caco-2 cells with varying concentrations of the compound over a period of 24 hours. The study utilized the MTT assay to assess cell viability post-treatment. Results showed that while A549 cells exhibited resistance, Caco-2 cells were significantly affected by the treatment, suggesting selective toxicity that warrants further exploration .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzodiazole derivatives, including methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively target cancer cell lines while sparing normal cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. In vitro tests demonstrated effectiveness against various strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Materials Science
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties. Research has focused on using this compound to create high-performance materials suitable for applications in electronics and coatings .
Nanotechnology
In nanotechnology, this compound is being explored for its role in synthesizing nanoparticles with specific functional properties. Its ability to act as a stabilizing agent during nanoparticle formation has been investigated, leading to the development of novel nanomaterials with applications in drug delivery systems and imaging techniques .
Biochemical Probes
Fluorescent Probes
The compound's structural features make it suitable for use as a fluorescent probe in biochemical assays. It can be modified to enhance its fluorescent properties, allowing researchers to track biological processes in real-time. Studies have demonstrated its application in cellular imaging and monitoring enzyme activities .
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and microbial resistance. Its ability to selectively inhibit specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing therapeutic strategies .
Case Studies
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Steric Effects : The bulkier cyclopentyl group may hinder interactions with enzyme active sites, altering pharmacological activity.
Heterocyclic Core Modifications
Replacement of the benzodiazole core with benzoxazole or benzotriazole alters electronic properties:
Impact on Reactivity :
Functional Group Variations at Position 5
The ester group at position 5 is critical for prodrug strategies or further derivatization:
Preparation Methods
Starting Material Preparation and Bromination
- Bromination is commonly performed on benzodiazole precursors or substituted anilines using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to selectively introduce bromine at the 7-position. The reaction solvent can be polar aprotic solvents or alcoholic solvents depending on the substrate reactivity.
Cyclopentyl Substitution at the 1-Position
- The cyclopentyl group is introduced by alkylation of the benzodiazole nitrogen using cyclopentyl halides (e.g., cyclopentyl bromide) or cyclopentyl organometallic reagents.
- Alkylation is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an inert solvent like dimethylformamide or tetrahydrofuran.
- Reaction temperatures range from 0 °C to reflux conditions depending on the reactivity of the alkylating agent and substrate.
Formation of the Benzodiazole Ring
- The benzodiazole ring is formed by cyclization of o-phenylenediamine derivatives with carboxylate or ester-containing reagents.
- Cyclization is often promoted by acidic or dehydrating agents under reflux conditions in solvents such as acetic acid or toluene.
- The reaction duration varies from several hours to overnight to ensure complete ring closure.
Esterification to Methyl Ester
- The carboxylate group at the 5-position is introduced as a methyl ester either by using methyl ester-containing starting materials or by esterification of the corresponding carboxylic acid.
- Esterification can be performed using methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux.
- Alternatively, conversion of acid chlorides to methyl esters using methanol is also feasible.
Example Synthetic Route (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS, acetonitrile or ethanol, 0–25 °C, 2–4 hours | 7-bromo-substituted aniline derivative |
| 2 | Alkylation | Cyclopentyl bromide, K2CO3, DMF, 50–80 °C, 4–8 hours | N-cyclopentylated benzodiazole intermediate |
| 3 | Cyclization | o-Phenylenediamine derivative, acetic acid, reflux, 6–12 hours | Benzodiazole ring formation |
| 4 | Esterification | Methanol, H2SO4 catalyst, reflux, 4–6 hours | Methyl ester formation at 5-position |
Purification and Isolation
- After each step, the reaction mixture is typically subjected to filtration, extraction, and crystallization.
- Acidic or basic washes may be used to remove impurities.
- Final compound isolation often involves recrystallization from solvents like ethyl acetate or ethanol to obtain pure this compound.
Research Findings and Notes
- The use of hydrobromic acid or other acidic compounds during synthesis can aid in purification by forming salts that crystallize more readily.
- Alkylation with cyclopentyl groups requires controlled stoichiometry (1–1.5 equivalents) to avoid polyalkylation.
- The benzodiazole ring formation is sensitive to reaction conditions; mild acidic conditions favor selective cyclization without decomposition.
- Esterification under acidic catalysis is efficient and yields high purity methyl esters suitable for further pharmaceutical development.
Summary Table of Preparation Parameters
| Parameter | Preferred Range/Conditions | Notes |
|---|---|---|
| Bromination solvent | Methanol, ethanol, acetonitrile | Alcoholic solvents preferred |
| Bromination temperature | 0 °C to room temperature (25 °C) | Avoid overheating to prevent side reactions |
| Alkylation base | Potassium carbonate, sodium hydride | Base strength affects reaction rate |
| Alkylation solvent | DMF, THF | Polar aprotic solvents enhance alkylation |
| Alkylation temperature | 50–80 °C | Higher temperatures increase reaction speed |
| Cyclization solvent | Acetic acid, toluene | Acidic medium promotes ring closure |
| Cyclization temperature | Reflux (approx. 110 °C for acetic acid) | Prolonged heating may be required |
| Esterification catalyst | Sulfuric acid, p-toluenesulfonic acid | Catalytic amounts sufficient |
| Esterification solvent | Methanol | Excess methanol drives ester formation |
| Esterification temp | Reflux (65 °C) | Reaction time 4–6 hours |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate?
The synthesis typically involves cyclocondensation of cyclopentylamine with brominated benzodiazole precursors. For example, analogous benzoxazole derivatives are synthesized by refluxing 3-amino-4-hydroxybenzoate esters with aryl acids (e.g., brominated intermediates) under dehydrating conditions . The esterification step may utilize methyl chloroformate or dimethyl carbonate in the presence of a base. Key intermediates like 7-bromo-1,3-benzodiazole-5-carboxylic acid can be functionalized via nucleophilic substitution at the bromine position. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for confirming substituent positions and cyclopentyl group connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Discrepancies between experimental and predicted spectra (e.g., unexpected coupling patterns) may arise from conformational flexibility or crystal packing effects. Cross-validation with X-ray crystallography (e.g., using SHELXL for structure refinement ) resolves such ambiguities by providing definitive bond lengths and angles.
Advanced Research Questions
Q. How can the puckering conformation of the cyclopentyl group be quantitatively analyzed in crystallographic studies?
The Cremer-Pople puckering parameters are used to describe ring conformation. These parameters (e.g., amplitude and phase angle ) are calculated from atomic coordinates derived from X-ray diffraction data . Software like CrystalExplorer or Mercury can compute these values. For example, a pseudorotation pathway analysis may reveal low-energy conformers stabilized by steric or electronic effects. Refinement programs like SHELXL ensure accurate modeling of thermal displacement parameters, critical for distinguishing static disorder from dynamic puckering.
Q. What hydrogen-bonding motifs are observed in the crystal packing of this compound, and how are they analyzed?
Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding patterns into chains (C), rings (R), or discrete (D) motifs . For instance, the benzodiazole NH group may form N–H···O hydrogen bonds with ester carbonyls of adjacent molecules, creating ring motifs. Crystallographic data (e.g., from ORTEP-III ) visualizes these interactions, while software like Platon calculates interaction geometries (distance/angle tolerances). Competing interactions (e.g., halogen bonding from bromine) should be evaluated for their impact on lattice stability.
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include the C–Br bond dissociation energy and electron density maps (via Natural Bond Orbital analysis). Molecular electrostatic potential surfaces identify nucleophilic/electrophilic sites. For example, the bromine’s σ-hole may facilitate oxidative addition to palladium catalysts. Experimental validation via kinetic studies (e.g., monitoring coupling efficiency with aryl boronic acids) bridges computational predictions with observed reactivity .
Q. What strategies address discrepancies between solution-phase and solid-state structural data?
Dynamic effects in solution (e.g., ring puckering or rotational isomerism) can cause NMR signal splitting absent in the solid state. Variable-temperature NMR experiments identify conformational exchange processes. Solid-state NMR or cross-polarization magic-angle spinning (CP-MAS) bridges this gap by probing local environments in crystals. For example, differing dihedral angles between solution (NOESY-derived) and crystallographic data may indicate solvent-induced conformational changes. Multidisciplinary validation (spectroscopy, crystallography, and MD simulations) is critical .
Q. How does the bromine substituent influence the compound’s electronic properties in structure-activity relationship (SAR) studies?
The bromine’s electron-withdrawing effect alters the benzodiazole core’s π-electron density, which is quantified via Hammett substituent constants (). Cyclic voltammetry measures redox potentials (e.g., E₁/₂ for reduction peaks), while UV-Vis spectroscopy tracks bathochromic shifts in absorption maxima. Comparative studies with non-brominated analogs (e.g., methyl or hydrogen substituents) isolate electronic contributions to bioactivity. For instance, bromine may enhance binding affinity to target proteins via halogen bonding, as modeled in molecular docking studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
